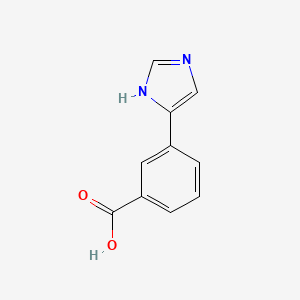

3-(1H-Imidazol-4-yl)benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-Imidazol-4-yl)benzoic acid is a compound that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is fused to a benzoic acid moiety, indicating the presence of a carboxylic acid group attached to the benzene ring. The imidazole ring is known for its role in the structure of many important biological molecules, including histidine and histamine.

Synthesis Analysis

The synthesis of compounds related to 3-(1H-Imidazol-4-yl)benzoic acid has been explored in various studies. For instance, a method for synthesizing 4-(1H-imidazol-1-yl) benzoic acid and its coordination polymers has been developed under ionothermal conditions, which involve the use of ionic liquids as solvents or templating agents . Another study

科学的研究の応用

Fluorescent Chemosensors

3-(1H-Imidazol-4-yl)benzoic Acid derivatives have been reported as reversible luminescent sensors for detecting cyanide and mercury ions. Compounds with this structure demonstrated exclusive sensing towards CN- ions, resulting in fluorescence quenching and reduced singlet state lifetimes. These compounds have potential applications in environmental monitoring and safety, given their sensitivity to these ions (Emandi et al., 2018).

Metal-Organic Frameworks

The 1H-imidazol-4-yl group has been employed in the synthesis of various metal–organic frameworks (MOFs). These MOFs exhibit diverse network structures and have potential applications in gas storage, catalysis, and as functional materials in electronic devices (Liu et al., 2018).

Coordination Polymers

4-(1H-imidazol-1-yl) benzoic acid has been used in the creation of coordination polymers with potential applications in photoluminescence. These polymers have shown promise in light-emitting devices and sensors due to their luminescent properties (Liu et al., 2013).

Antimicrobial Agents

Imidazole analogs, including 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid, have shown antimicrobial activity against various pathogens. These compounds could be developed as potential antimicrobial drugs or preservatives (Dahiya, 2008).

Molecular Synthesis

3-(1H-Imidazol-4-yl)benzoic Acid is used in the regioselective synthesis of complex organic compounds. Its derivatives have been synthesized for various applications in organic chemistry and pharmaceutical development (Barros et al., 2007).

Corrosion Inhibition

Some derivatives of 3-(1H-Imidazol-4-yl)benzoic Acid have been investigated for their corrosion inhibition properties. These compounds can be used to protect metals from corrosion in industrial applications (Ammal et al., 2018).

Safety And Hazards

3-(1H-Imidazol-4-yl)benzoic Acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash with plenty of soap and water if it comes into contact with skin .

将来の方向性

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . The superiorities of this procedure are high yield of product, low amounts of catalyst, and short reaction time .

特性

IUPAC Name |

3-(1H-imidazol-5-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMXPHTWXBSXAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650355 |

Source

|

| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Imidazol-4-yl)benzoic Acid | |

CAS RN |

912569-71-2 |

Source

|

| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)

![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)

-amino]acetic acid](/img/structure/B1328821.png)

-amino]acetic acid](/img/structure/B1328822.png)